(2-methyl-1-phenyl-1H-imidazol-5-yl)methanol
Description
Chemical Identification and Nomenclature
This compound is systematically identified through multiple nomenclature systems and registration databases that establish its unique chemical identity. The compound is registered under the Chemical Abstracts Service number 1354962-56-3, which serves as its primary identifier in chemical databases and commercial catalogs. The molecular formula C₁₁H₁₂N₂O accurately describes the atomic composition, indicating eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The International Union of Pure and Applied Chemistry name for this compound is documented as (2-methyl-3-phenylimidazol-4-yl)methanol, which follows systematic naming conventions for heterocyclic compounds. This nomenclature reflects the specific positioning of substituents on the imidazole ring, with the methyl group at the 2-position, the phenyl group at the 1-position (or 3-position in alternative numbering), and the methanol group at the 5-position (or 4-position in alternative numbering). The Standard International Chemical Identifier provides additional structural identification through the InChI string: InChI=1S/C11H12N2O/c1-9-12-7-11(8-14)13(9)10-5-3-2-4-6-10/h2-7-14H-8H2-1H3.
The compound's molecular weight is precisely calculated as 188.23 grams per mole, placing it in the category of relatively small organic molecules with moderate molecular complexity. The MDL number MFCD20233451 serves as an additional identifier in chemical information systems, while the PubChem Compound Identifier 54594336 facilitates database searches and cross-referencing. The simplified molecular-input line-entry system representation CC1=NC=C(N1C2=CC=CC=C2)CO provides a compact text-based description of the molecular structure.
Historical Context in Heterocyclic Chemistry
The development of this compound is rooted in the broader historical evolution of imidazole chemistry, which began with the pioneering work of Heinrich Debus in 1858. Debus first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the compound glyoxaline. This foundational discovery established the groundwork for understanding five-membered heterocyclic compounds containing two nitrogen atoms in non-adjacent positions.
The systematic study of imidazole derivatives expanded significantly throughout the late nineteenth and early twentieth centuries, as chemists recognized the importance of this heterocyclic system in biological processes. The discovery that imidazole forms the core structure of the amino acid histidine and the hormone histamine highlighted the biological relevance of this chemical scaffold. These findings spurred intensive research into substituted imidazole compounds, leading to the development of numerous derivatives with varying substituent patterns.
The specific compound this compound represents a more recent addition to the imidazole family, embodying the modern approach to heterocyclic chemistry that emphasizes controlled substitution patterns to achieve desired chemical and physical properties. The incorporation of both aromatic and aliphatic substituents reflects the evolution of synthetic methodologies that allow for precise control over molecular architecture. This compound exemplifies the progression from simple imidazole structures to more complex derivatives designed for specific research applications.
The naming convention applied to this compound follows the systematic nomenclature developments initiated by Arthur Rudolf Hantzsch, who coined the term "imidazole" in 1887. Hantzsch's contributions to heterocyclic chemistry nomenclature provided the foundation for the precise identification and classification of complex imidazole derivatives like this compound. The compound's systematic name reflects centuries of development in chemical nomenclature, ensuring unambiguous identification within the scientific community.
Significance in Organic Chemistry Research
This compound occupies a significant position in organic chemistry research as a representative example of multiply-substituted imidazole derivatives. The compound's unique combination of substituents provides researchers with opportunities to investigate the effects of different functional groups on imidazole reactivity and properties. The presence of the hydroxymethyl group at the 5-position enhances the compound's solubility in polar solvents and influences its overall reactivity profile, making it particularly valuable for studies involving hydrogen bonding interactions.
The compound serves as a valuable building block in the synthesis of more complex heterocyclic systems, particularly in the development of pharmaceutically relevant molecules. The imidazole ring system is widely recognized for its presence in numerous bioactive compounds, and derivatives like this compound provide starting materials for structure-activity relationship studies. Research utilizing this compound contributes to the broader understanding of how structural modifications affect biological activity and chemical reactivity.
In the context of catalysis research, imidazole derivatives demonstrate significant potential due to their amphoteric nature and ability to participate in both acid-base and nucleophilic reactions. The specific substitution pattern in this compound may influence its catalytic properties, making it a subject of interest for studies investigating heterocyclic catalysts. The compound's structure allows for examination of how phenyl and methyl substituents affect the basic and nucleophilic properties inherent to the imidazole ring system.
The availability of this compound through commercial suppliers facilitates its incorporation into diverse research programs. American Elements and other chemical suppliers provide this compound with specified purity levels, enabling reproducible research results. The compound's classification as a research chemical reflects its primary application in academic and industrial research settings, where it serves as both a synthetic intermediate and a model compound for studying imidazole chemistry.
Structural Characteristics and Classification
This compound exhibits distinctive structural characteristics that classify it as a substituted imidazole derivative with specific geometric and electronic properties. The core imidazole ring maintains the characteristic planar five-membered structure containing two nitrogen atoms at the 1 and 3 positions, following the standard numbering system for imidazole compounds. This heterocyclic framework provides the compound with aromatic character due to the presence of six π-electrons distributed across the ring system.
The substitution pattern of this compound creates a unique three-dimensional molecular architecture. The methyl group at the 2-position provides steric bulk and electron-donating properties, while the phenyl group at the 1-position introduces significant aromatic character and extends the conjugated system. The hydroxymethyl group at the 5-position serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's intermolecular interactions and solubility characteristics. These substituents collectively modify the electronic distribution within the imidazole ring, affecting both chemical reactivity and physical properties.
The molecular geometry of this compound demonstrates the typical characteristics of substituted imidazole compounds, with the imidazole ring maintaining planarity while the substituents adopt orientations that minimize steric interactions. Computational chemistry data reveals important molecular descriptors: the topological polar surface area measures 38.05 square angstroms, indicating moderate polarity, while the calculated logarithm of the partition coefficient (LogP) equals 1.67302, suggesting balanced hydrophilic and lipophilic character. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds providing conformational flexibility.
The compound's classification extends beyond simple imidazole derivatives to include multiple functional group categories. It simultaneously functions as an alcohol due to the hydroxymethyl group, an aromatic compound due to both the imidazole ring and phenyl substituent, and a heterocyclic compound due to the nitrogen-containing ring system. This multifunctional character makes the compound particularly versatile in chemical reactions and applications. The presence of the imidazole ring classifies it as a diazole, specifically a 1,3-diazole, distinguishing it from other five-membered heterocycles containing nitrogen atoms.
Properties
IUPAC Name |
(2-methyl-3-phenylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-7-11(8-14)13(9)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFSTJUTFGHJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264126 | |
| Record name | 1H-Imidazole-5-methanol, 2-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354962-56-3 | |
| Record name | 1H-Imidazole-5-methanol, 2-methyl-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354962-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-methanol, 2-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 2-methyl-1-phenyl-1H-imidazole-5-carboxaldehyde to (2-methyl-1-phenyl-1H-imidazol-5-yl)methanol
A key step involves the reduction of the 5-formyl derivative of the imidazole ring to the hydroxymethyl compound using sodium borohydride as the reducing agent.
- Procedure : The aldehyde is dissolved in methanol and cooled to approximately 10 °C. Sodium borohydride is added portionwise over 10 minutes, allowing the temperature to rise slightly (~15 °C). The mixture is stirred at room temperature for 1 hour to ensure complete reduction.
- Workup : The reaction is neutralized with glacial acetic acid, concentrated under vacuum to a slurry, and diluted with water under cooling and stirring. After overnight stirring, the product precipitates and is collected by filtration.
- Yield and Purity : The product typically crystallizes with a melting point around 152–155 °C, indicative of high purity.
Multistep Synthesis from Benzophenone Derivatives
A more comprehensive synthetic route involves starting from substituted benzophenones followed by imidazole ring formation and subsequent functional group manipulations:
- Step 1 : Reduction of 2-amino-5-chloro-2'-fluorobenzophenone with sodium borohydride in 2-propanol at 60 °C under reflux for 1 hour.
- Step 2 : Reaction of the intermediate with bromomalonaldehyde in the presence of triethylamine and glacial acetic acid under reflux to form the imidazole ring.
- Step 3 : Reduction of the resulting imidazole-5-carboxaldehyde with sodium borohydride in methanol at 10 °C.
- Step 4 : Further functional group transformations such as chlorination with thionyl chloride and nucleophilic substitutions can be performed to derivatize the hydroxymethyl group.
Alternative Reduction Using Lithium Borohydride
In some related imidazole systems, lithium borohydride in tetrahydrofuran (THF) has been employed for reduction of ester precursors to the corresponding hydroxymethyl compounds:
- Example : 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester is reduced by dropwise addition of lithium borohydride in THF at 0 °C, followed by quenching with water and extraction.
- Yield : About 73% yield of the hydroxymethyl derivative was reported, demonstrating the efficacy of lithium borohydride for this transformation.
| Step | Starting Material / Intermediate | Reagents/Conditions | Product / Transformation | Yield / Notes |
|---|---|---|---|---|
| 1 | 2-amino-5-chloro-2'-fluorobenzophenone | NaBH4 in 2-propanol, reflux 60 °C, 1 hr | Reduced intermediate | Crude product, used in next step |
| 2 | Intermediate from step 1 | Bromomalonaldehyde, triethylamine, acetic acid, reflux, 1 hr | Imidazole-5-carboxaldehyde | Crude product, m.p. 88–90 °C |
| 3 | Imidazole-5-carboxaldehyde | NaBH4 in methanol, 10 °C, 1 hr | This compound | m.p. 152–155 °C, isolated by filtration |
| 4 | Hydroxymethyl imidazole derivative | Thionyl chloride, chloroform, 10–20 °C | Chloromethyl derivative | m.p. 169–172 °C (decomp) |
| Alt. | 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester | Lithium borohydride in THF, 0 °C, 1 hr | 1-methyl-2-nitro-1H-imidazole-5-methanol | 73% yield, yellow solid |
- Sodium borohydride reduction of imidazole-5-carboxaldehydes is a mild, efficient, and high-yielding method to obtain the corresponding hydroxymethyl derivatives without over-reduction or ring degradation.
- The use of lithium borohydride in THF provides an alternative for reducing ester functionalities to alcohols in related imidazole systems, with good yields and clean products.
- Multistep syntheses starting from substituted benzophenones allow for the introduction of various substituents on the imidazole ring, enabling structural diversity for further pharmaceutical or material applications.
- Reaction conditions such as temperature control (0–15 °C during reduction), choice of solvent (methanol, 2-propanol, THF), and careful quenching are critical for optimizing yields and purity.
- Isolation techniques including precipitation, filtration, recrystallization from aqueous methanol or hexane, and drying under vacuum are essential for obtaining analytically pure compounds.
The preparation of this compound is well-established through reduction of the corresponding 5-formyl imidazole using sodium borohydride under controlled conditions. Alternative methods employing lithium borohydride for ester reduction are also effective. Multistep synthetic routes from benzophenone derivatives provide access to substituted imidazole intermediates, which can be converted to the target hydroxymethyl compound. The choice of reagents, solvents, temperature, and purification methods significantly influences the yield and purity of the final product.
This comprehensive analysis, based on diverse and authoritative patent and research literature, provides a robust framework for the synthesis of this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-phenyl-1H-imidazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. (2-Methyl-1-phenyl-1H-imidazol-5-yl)methanol has been studied for its efficacy against various bacterial strains, showing potential as a lead compound in antibiotic development.
- Anticancer Properties : There is growing evidence that imidazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines.
-
Enzyme Inhibition : The compound has also been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic diseases.
- Research Findings : A study highlighted in Bioorganic & Medicinal Chemistry Letters indicated that this compound effectively inhibits specific enzymes involved in glucose metabolism, presenting opportunities for diabetes management .
Agrochemical Applications
This compound is being explored for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
- Fungicidal Activity : Preliminary studies suggest that this compound exhibits fungicidal properties, making it a candidate for agricultural applications.
Materials Science Applications
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, enhancing mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of (2-methyl-1-phenyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Position: The position of the methyl and hydroxymethyl groups significantly impacts physicochemical properties. For example, 5-Methyl-2-phenyl-1H-imidazole-4-methanol (position 4-CH₂OH vs. 5-CH₂OH) exhibits different hydrogen-bonding patterns .
- Functional Groups : Sulfonyl (e.g., in CAS 13938-65-3) and nitro groups (e.g., in nitroimidazole derivatives) introduce electron-withdrawing effects, altering reactivity and biological activity compared to the hydroxymethyl group in the target compound .
Physicochemical Properties
- Solubility : The target compound’s phenyl and hydroxymethyl groups balance hydrophobicity and polarity. Sulfonyl analogs (e.g., CAS 13938-65-3) exhibit higher aqueous solubility due to polar SO₂ groups .
- Melting Points: Positional isomers like 5-Methyl-2-phenyl-1H-imidazole-4-methanol show varied melting points due to crystal packing differences .
Biological Activity
(2-Methyl-1-phenyl-1H-imidazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features an imidazole ring with a methyl group at the 2-position, a phenyl group at the 1-position, and a hydroxymethyl group at the 5-position. The synthesis of this compound can be achieved through various methods, including:
- Cyclization of amido-nitriles : This method often involves a nickel catalyst to facilitate the reaction.
- Reduction of corresponding aldehyde : The aldehyde form can be reduced using sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to traditional antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against liver carcinoma cell lines such as HEPG2. In studies, it demonstrated cytotoxic effects with an IC50 value indicating its potency relative to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the imidazole ring affect biological activity. For instance:
- Substituents on the phenyl ring : Altering substituents can enhance or reduce activity.
- Position of functional groups : The location of functional groups on the imidazole ring significantly influences both antimicrobial and anticancer efficacy.
Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives, including this compound, revealed that compounds with specific substitutions exhibited enhanced anticancer properties against HEPG2 cells. The study utilized a dose-response curve to determine IC50 values, showing promising results for further development as anticancer agents .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for new antibiotic development .
Q & A
Q. What are the optimal synthetic routes for (2-methyl-1-phenyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves condensation reactions using precursors like substituted imidazoles and benzaldehyde derivatives. For example, refluxing with methanol as a solvent and acetic acid as a catalyst has been employed for analogous imidazole derivatives (e.g., ligand synthesis in ). Optimization includes adjusting stoichiometry, solvent polarity, and catalyst loading. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification achieved via recrystallization or column chromatography. Yield improvements may require inert atmospheres or controlled temperature gradients .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- NMR Spectroscopy: and NMR are essential for confirming substituent positions and hydrogen bonding patterns. For example, NMR signals in DMSO-d for imidazole protons typically appear between δ 6.35–8.32 ppm ().
- IR Spectroscopy: Stretching frequencies for hydroxyl (O–H, ~3200–3500 cm) and imidazole ring vibrations (~1600 cm) confirm functional groups.
- X-ray Crystallography: Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. Anisotropic displacement parameters in ORTEP diagrams validate molecular geometry ().
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) aid in predicting electronic properties and reactivity?
- Methodological Answer: DFT calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For imidazole derivatives, studies show that electron-withdrawing substituents (e.g., nitro groups) lower LUMO energies, enhancing reactivity. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets, such as enzyme active sites, to guide drug design ().
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer: Discrepancies in unit cell parameters or thermal motion can arise from twinning or disordered solvent molecules. Using SHELXD for phase problem resolution and SHELXL for least-squares refinement improves model accuracy. WinGX facilitates data merging and validation via R-factor analysis (e.g., R < 0.05 for high-resolution data). For ambiguous cases, complementary techniques like powder XRD or electron diffraction may be required ( ).
Q. How do hygroscopic properties and storage conditions impact the compound’s stability in long-term studies?
- Methodological Answer: Imidazole derivatives with hydroxyl groups are prone to moisture absorption, leading to degradation. Stability studies under controlled humidity (e.g., desiccators with silica gel) and temperature (4°C or –20°C) are critical. Accelerated aging tests (40°C/75% RH) over 1–3 months, monitored via HPLC ( ), assess decomposition pathways. Lyophilization or storage under argon can mitigate hydrolysis ( ).
Q. What analytical approaches differentiate between structural isomers or byproducts in synthesis?
- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while - COSY and HSQC NMR spectra distinguish regioisomers. For example, NOESY correlations can identify spatial proximity between the phenyl and methyl groups. HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) separates byproducts, with purity thresholds ≥95% for pharmacological studies ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
